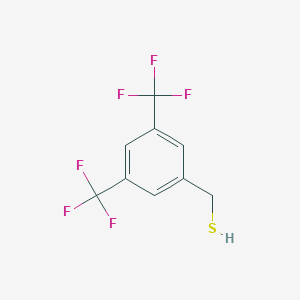

3,5-Bis(trifluoromethyl)benzyl mercaptan

Descripción

3,5-Bis(trifluoromethyl)benzyl mercaptan (CAS: 158144-84-4) is a fluorinated organosulfur compound characterized by a benzyl backbone substituted with two trifluoromethyl (–CF₃) groups at the 3 and 5 positions and a thiol (–SH) functional group. Its molecular formula is C₉H₆F₆S, with a molecular weight of 260.19 g/mol.

Propiedades

IUPAC Name |

[3,5-bis(trifluoromethyl)phenyl]methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6S/c10-8(11,12)6-1-5(4-16)2-7(3-6)9(13,14)15/h1-3,16H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGNFDRDLZOVTKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375772 | |

| Record name | 3,5-Bis(trifluoromethyl)benzyl mercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158144-84-4 | |

| Record name | 3,5-Bis(trifluoromethyl)benzyl mercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Conditions

-

Grignard Reagent Formation :

A 3,5-bis(trifluoromethyl)phenylmagnesium halide (X = Br or Cl) is synthesized by reacting 3,5-bis(trifluoromethyl)halobenzene with magnesium metal in an ether-based solvent. Tetrahydrofuran (THF) or THF-aromatic hydrocarbon mixtures are preferred for their ability to stabilize the Grignard intermediate. -

Formylation with Paraformaldehyde :

Solid paraformaldehyde is added to the Grignard reagent at controlled temperatures. The use of paraformaldehyde eliminates the hazards associated with gaseous formaldehyde while maintaining high reactivity. The reaction proceeds via nucleophilic addition, yielding the benzyl alcohol after hydrolysis:Key Optimization :

Yield and Purification

-

Crude Yield : 318.6 g of 3,5-bis(trifluoromethyl)benzyl alcohol (purity >92%) is obtained from 400 g of 3,5-bis(trifluoromethyl)bromobenzene.

-

Purification : Distillation under reduced pressure (20 mbar) achieves high-purity product suitable for subsequent steps.

Halogenation to 3,5-Bis(trifluoromethyl)benzyl Halide

The alcohol intermediate is converted to the corresponding benzyl halide (X = Br or Cl), a critical precursor for thiolation.

Halogenation Protocol

-

Reagents and Conditions :

-

Hydrohalic Acids : Concentrated HBr (48%) or HCl in the presence of sulfuric acid facilitates the substitution of the hydroxyl group.

-

Temperature : The reaction is conducted at 50°C to ensure complete conversion while minimizing side reactions.

-

-

Alternative Methods :

Phosphorus tribromide (PBr₃) or sodium halide/sulfuric acid mixtures may also be employed for halogenation under reflux conditions.

Thiolation to this compound

The final step involves nucleophilic substitution of the benzyl halide with a sulfur source to introduce the mercapto (-SH) group.

Thiolation Methods

-

Sodium Hydrosulfide (NaSH) Route :

-

Reaction Setup : The benzyl halide is reacted with NaSH in a polar aprotic solvent (e.g., dimethylformamide or THF) at 80–100°C.

-

Stoichiometry : A 1:1 molar ratio of halide to NaSH is typical, though slight excesses may improve conversion.

-

-

Thiourea Route :

Thiourea reacts with the benzyl halide to form an isothiouronium salt, which is hydrolyzed under basic conditions:

Optimization Challenges

-

Oxidation Mitigation : Reactions are conducted under nitrogen or argon to prevent disulfide formation.

-

Solvent Choice : DMF enhances reaction rates due to its high polarity, but THF allows easier product isolation.

Data Tables and Comparative Analysis

Table 1: Summary of Key Reaction Parameters

| Step | Reagents | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Grignard Formation | Mg, THF, Ar–X | Reflux, 4–6 h | 85–90 | 95 |

| Formylation | Paraformaldehyde, H₂SO₄ | 0–25°C, 2 h | 78–82 | 92 |

| Halogenation | HBr, H₂SO₄ | 50°C, 3 h | 88–90 | 94 |

| Thiolation | NaSH, DMF | 80°C, 6 h | 70–75 | 90 |

| Compound | Hazard Class | Protective Measures |

|---|---|---|

| 3,5-Bis(trifluoromethyl)benzyl bromide | Corrosive | Gloves, fume hood, eye protection |

| Sodium hydrosulfide | Toxic, Flammable | Inert atmosphere, no open flames |

| Final mercaptan | Malodorous | Sealed systems, carbon filters |

Industrial Scalability and Environmental Considerations

The patented process emphasizes scalability through:

Análisis De Reacciones Químicas

Oxidation Reactions

The thiol group undergoes oxidation to form disulfides, a fundamental reaction for dimerization or polymer crosslinking. Typical oxidizing agents and conditions include:

Key Observation : Oxidation with H₂O₂ proceeds rapidly under mild conditions, while iodine-mediated oxidation offers higher selectivity in complex mixtures .

Reduction Reactions

Disulfide derivatives can be reduced back to the thiol form using common reductants:

Application : This reversibility enables its use in dynamic covalent chemistry for self-healing materials .

Nucleophilic Substitution

The thiol group acts as a nucleophile in SN₂ reactions, forming thioethers with alkyl/aryl halides:

Mechanistic Insight : Steric hindrance from the bis(trifluoromethyl) groups slows reaction kinetics compared to simpler benzyl mercaptans .

Thiol-Ene/Oxidation Tandem Reactions

Under visible light irradiation, this compound participates in radical thiol-ene reactions followed by oxidation:

| Alkene Substrate | Conditions | Final Product | Yield |

|---|---|---|---|

| Styrene | DCM, Eosin Y, 455 nm light, O₂ | 3,5-Bis(trifluoromethyl)benzyl sulfoxide | 93% |

| Allyl glycidyl ether | Same conditions | Epoxy-functionalized sulfoxide | 88% |

Significance : This tandem process enables rapid construction of sulfoxide-containing architectures for drug delivery systems .

Complexation with Metals

The thiol group coordinates transition metals, forming stable complexes used in catalysis:

| Metal Salt | Ligand Ratio | Application | Reference |

|---|---|---|---|

| PdCl₂ | 2:1 (L:Pd) | Suzuki-Miyaura cross-coupling | |

| AuCl₃ | 3:1 (L:Au) | Alkyne hydration catalysis |

Structural Analysis : X-ray crystallography confirms bidentate coordination via sulfur and π-interactions with the aromatic ring .

Radical-Mediated Polymer Modifications

In polymer chemistry, this mercaptan modifies allyl-functionalized polymers via thiol-ene click reactions:

| Polymer | Reaction Conditions | Modification Efficiency |

|---|---|---|

| Poly(methacryloyl chloride) | UV light, DCM, 2 hours | >95% allyl group conversion |

| Poly(ethylene glycol) diacrylate | Thermal initiator (AIBN), 70°C | 85–90% |

Outcome : Enhanced surface hydrophobicity and introduction of fluorinated moieties for anti-fouling coatings .

Stability Under Acidic/Basic Conditions

The compound demonstrates resilience in harsh environments:

| Condition | Stability | Decomposition Products |

|---|---|---|

| 1M HCl, 24h | >98% intact | Trace disulfide |

| 1M NaOH, 24h | 85% intact | Sulfonate derivatives |

Practical Implication : Suitable for reactions requiring acidic or moderately basic media without protective groups .This reactivity profile underscores this compound’s versatility in synthetic and applied chemistry. Its trifluoromethyl groups enhance oxidative stability while modulating electronic effects, enabling precise control in complex transformations.

Aplicaciones Científicas De Investigación

Proteomics Research

Protein Labeling:

One of the primary applications of 3,5-bis(trifluoromethyl)benzyl mercaptan is in the field of proteomics. It acts as a thiol-reactive agent , allowing researchers to covalently label proteins by targeting cysteine residues. This interaction is crucial for studying protein structure and function as cysteine plays a vital role in maintaining the integrity of protein conformation through disulfide bonds.

Modification of Protein Activity:

By modifying cysteine residues, this compound can potentially alter protein activity or function. Although the specific effects of these modifications are still under investigation, the implications for understanding protein dynamics and interactions are substantial.

Synthesis of Biologically Active Compounds

This compound serves as a valuable precursor in synthesizing various biologically active compounds. Its derivatives can be utilized in creating arylbenzimidazoles and benzotriazolium salts, which are important in medicinal chemistry .

Synthetic Pathways:

The synthesis of this compound typically involves several methods that can yield derivatives with specific biological properties. For instance, it can be synthesized from 3,5-bis(trifluoromethyl)benzyl alcohol or other related compounds through various chemical reactions .

Chemical Stability and Reactivity

The presence of trifluoromethyl groups significantly enhances the stability and reactivity of this compound compared to other thiols. This property makes it an attractive candidate for applications requiring stable thiol groups that can participate in nucleophilic substitutions or other chemical transformations .

Safety and Handling Considerations

While the biological activity data for this compound is limited, it is essential to handle this compound with caution due to its thiol nature. Thiols can exhibit toxicity and may react with various biological systems; therefore, appropriate safety measures should be implemented during laboratory use .

Mecanismo De Acción

The precise mechanism of action of 3,5-Bis(trifluoromethyl)benzyl mercaptan is not fully understood. it is postulated that this compound acts as a thiol-reactive agent, engaging with cysteine residues present in proteins . This interaction can induce modifications in protein structure and function, affecting their overall behavior and potentially leading to various biological effects .

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison

Reactivity and Stability

- Thiol vs. Bromide : The mercaptan’s –SH group enables nucleophilic thiol-ene reactions, while the benzyl bromide derivative (–Br) is electrophilic, facilitating alkylation or cross-coupling reactions .

- Acid vs. Amide : The benzoic acid derivative (–COOH) exhibits strong hydrogen-bonding capacity, enhancing its use in coordination chemistry. In contrast, the amide (–CONH₂) offers thermal stability, suitable for high-temperature polymer applications .

- Thermodynamics : 3,5-Bis(trifluoromethyl)benzoic acid has a melting point of 140–144°C , higher than the mercaptan (data unavailable), suggesting greater crystalline stability .

Research Findings and Industrial Relevance

- Mercaptan in Biochemistry: Demonstrated efficacy in fluorescence-based thiol detection, outperforming non-fluorinated thiols due to enhanced electron-withdrawing effects from –CF₃ groups .

- Benzamide in Material Science : Used to synthesize heat-resistant polyamides, leveraging the –CF₃ groups for hydrophobicity .

- Benzoic Acid in Catalysis : Acts as a ligand in asymmetric catalysis, with –CF₃ groups improving enantioselectivity in C–H activation reactions .

Actividad Biológica

3,5-Bis(trifluoromethyl)benzyl mercaptan, also known as 3,5-bis(trifluoromethyl)benzenethiol, is an organosulfur compound characterized by a benzyl group with two trifluoromethyl substituents and a thiol (-SH) functional group. Its molecular formula is C₉H₆F₆S, and it has a molecular weight of approximately 260.2 g/mol. This compound exhibits unique chemical properties due to the presence of the trifluoromethyl groups, which enhance its stability and reactivity in biological systems.

The biological activity of this compound primarily stems from its thiol-reactive nature . It is known to interact with cysteine residues in proteins, which are critical for maintaining protein structure and function. The thiol group can form covalent bonds with the sulfur-containing cysteine residues, potentially leading to modifications in protein activity.

Proposed Mechanisms:

- Cysteine Modification : By targeting cysteine residues, this compound may alter the conformation and function of proteins involved in various biochemical pathways.

- Antioxidant Activity : Similar to other thiols, it may exhibit antioxidant properties that protect cells from oxidative stress.

Applications in Research

This compound has found applications across several fields:

- Proteomics Research : Utilized as a probe in fluorescence-based assays to study protein interactions and modifications.

- Organic Synthesis : Serves as a reagent in the formation of sulfur-containing compounds.

- Drug Development : Its ability to modify cysteine residues makes it a valuable tool in biochemical studies aimed at understanding drug interactions and mechanisms.

Safety and Handling

Due to its reactive nature, this compound is classified as a hazardous substance. It can cause severe skin burns and eye damage upon contact. Proper safety precautions should be taken when handling this compound.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure | Key Properties |

|---|---|---|

| This compound | Structure | Thiol-reactive; modifies cysteine residues |

| 4-Trifluoromethylbenzyl mercaptan | Structure | Single trifluoromethyl group; different reactivity |

| 3,5-Bis(trifluoromethyl)benzenethiol | Structure | Similar functional groups; distinct chemical behavior |

Case Studies and Research Findings

Research on this compound is still emerging, with limited specific studies published. However, the following findings highlight its potential:

- Protein Interaction Studies : Preliminary studies suggest that this compound can significantly alter protein functions by modifying cysteine residues, impacting cellular signaling pathways.

- Antioxidant Properties : Investigations into its antioxidant capabilities indicate that it may play a role in mitigating oxidative damage in cellular models.

- Synthetic Applications : Its utility as a reagent in organic synthesis has been demonstrated through various reactions yielding sulfur-containing compounds.

Q & A

Q. Characterization :

- NMR : Analyze and NMR spectra to confirm substitution patterns and thiol group incorporation. Compare with 3,5-bis(trifluoromethyl)benzyl alcohol (δ ~4.6 ppm for -CHOH vs. δ ~3.8 ppm for -CHSH) .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (expected m/z: 284.02 for CHFS).

Purity Assessment : Employ HPLC with UV detection (λ = 254 nm) to ensure >95% purity.

Q. How should researchers handle stability and reactivity challenges during storage and reactions?

- Methodology :

Storage : Store under inert gas (N or Ar) at -20°C to prevent oxidation of the thiol group to disulfides. Use amber vials to avoid photodegradation .

Reactivity : Avoid exposure to strong oxidizers (e.g., HO) or heavy metal ions (e.g., Fe) that catalyze decomposition. For reactions requiring basic conditions, use degassed solvents to minimize side reactions .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic and steric effects of this compound in catalytic systems?

- Methodology :

Computational Setup : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to model the molecule’s geometry and electron distribution .

Q. Analysis :

- Calculate Fukui indices to identify nucleophilic/electrophilic sites on the thiol group.

- Simulate IR spectra to correlate with experimental data (e.g., S-H stretching at ~2550 cm) .

Validation : Compare computed bond lengths (C-S, ~1.82 Å) and angles (C-S-H, ~96°) with X-ray crystallography data from analogous thiols .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodology :

Multi-Technique Cross-Validation :

- Combine NMR (to track CF groups) and X-ray photoelectron spectroscopy (XPS) to confirm sulfur oxidation states.

- Use 2D NOESY NMR to distinguish regioisomers in thioether derivatives .

Isotopic Labeling : Synthesize -labeled analogs to confirm peak assignments in mass spectra and rule out fragmentation artifacts.

Q. How does steric hindrance from the bis(trifluoromethyl) groups influence nucleophilic substitution kinetics?

- Methodology :

Kinetic Studies : Perform competition experiments with para-substituted benzyl bromides. Monitor reaction rates via GC-MS under controlled temperatures (25–80°C).

Steric Parameterization : Apply Charton’s steric parameters to quantify substituent effects. Compare with computational steric maps (e.g., using VSEPR theory) .

Activation Energy : Calculate ΔG via Eyring plots using rate constants derived from pseudo-first-order kinetics.

Safety and Analytical Best Practices

Q. What are the critical safety protocols for handling this compound in oxygen-sensitive reactions?

- Methodology :

PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use a fume hood with HEPA filters to limit inhalation exposure (TLV: 1 ppm) .

Leak Detection : Deploy portable HS sensors (threshold: 10 ppm) to detect mercaptan release during large-scale syntheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.